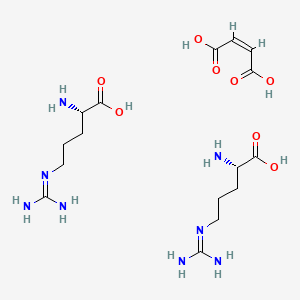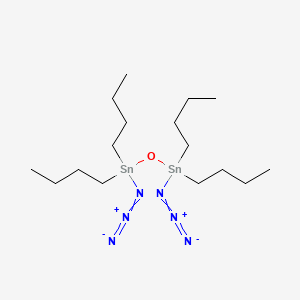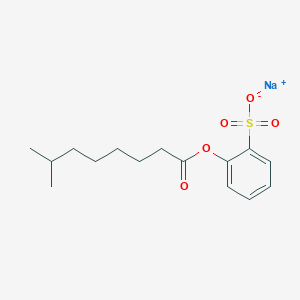![molecular formula C7H6BrN3O B12655611 (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol is a heterocyclic compound that features a bromine atom and a hydroxymethyl group attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol typically involves the bromination of imidazo[1,2-a]pyrazine followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: NaN3, NaSR
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: De-brominated imidazo[1,2-a]pyrazine
Substitution: Azide or thiol derivatives
Scientific Research Applications
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of (6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
- (6-Bromoimidazo[1,2-a]pyrazin-2-amine)
- (Imidazo[1,2-a]pyrazin-6-yl)ureas
Uniqueness
(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the imidazo[1,2-a]pyrazine core. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-11-2-5(4-12)10-7(11)1-9-6/h1-3,12H,4H2 |
InChI Key |
XRLVVJXWSSPBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)





